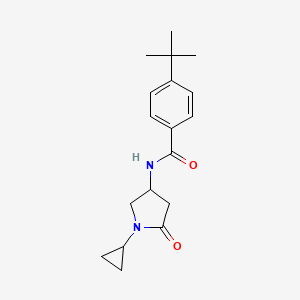

4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide

Description

4-tert-Butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a 4-tert-butylphenyl group linked via an amide bond to a 1-cyclopropyl-5-oxopyrrolidin-3-yl moiety. This structure combines steric bulk (tert-butyl group) with a conformationally constrained pyrrolidinone ring modified by a cyclopropyl substituent.

Properties

IUPAC Name |

4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-18(2,3)13-6-4-12(5-7-13)17(22)19-14-10-16(21)20(11-14)15-8-9-15/h4-7,14-15H,8-11H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPSAIFVDDBOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

Cyclopropyl-Substituted Pyrrolidinone: The cyclopropyl-substituted pyrrolidinone moiety can be synthesized via a cyclization reaction involving a suitable precursor, such as a cyclopropylamine and a keto acid.

Coupling Reaction: The final step involves coupling the benzamide core with the cyclopropyl-substituted pyrrolidinone using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the cyclopropyl group, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Alkylated or substituted derivatives

Scientific Research Applications

4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The cyclopropyl and pyrrolidinone moieties can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

PCAF HAT Inhibitory Activity: Substituent Effects

Evidence from benzamide analogs in Molecules (2012) highlights the role of substituents in modulating biological activity. Key findings include:

- 2-Acylamino substituents are critical for PCAF histone acetyltransferase (HAT) inhibition, as seen in compounds like 2-hexanoylamino-1-(4-carboxyphenyl)benzamide (67% inhibition at 100 μM). However, acyl chain length (C6 to C16) had minimal impact on activity.

Comparison with Target Compound: The 1-cyclopropyl-5-oxopyrrolidin-3-yl group in the target compound replaces the carboxyphenyl moiety found in PCAF inhibitors. However, the absence of a 2-acylamino group (critical in PCAF inhibitors) suggests divergent mechanisms of action.

Table 1: PCAF HAT Inhibitory Activity of Selected Benzamides

| Compound | Substituents | % Inhibition (100 μM) |

|---|---|---|

| 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide | 2-hexanoylamino, 4-carboxyphenyl | 67% |

| Anthranilic Acid | None | 34% |

| Target Compound | 1-Cyclopropyl-5-oxopyrrolidin-3-yl | Not reported |

Neuroleptic Benzamide Derivatives

Benzamide neuroleptics like amisulpride , tiapride , and sulpiride () share a benzamide backbone but differ in substituents:

- Amisulpride : A methoxy group and pyrrolidine ring enhance dopamine receptor selectivity.

- Tiapride : A thioethyl group confers GABAergic activity.

Comparison with Target Compound: The target compound’s cyclopropyl-pyrrolidinone group introduces structural complexity absent in classical neuroleptics. This modification may reduce off-target effects (e.g., GABA or dopamine receptor interactions) but requires validation through receptor-binding assays.

Table 2: Structural and Functional Comparison with Neuroleptic Benzamides

| Compound | Key Substituents | Primary Application |

|---|---|---|

| Amisulpride | Methoxy, pyrrolidine | Antipsychotic |

| Target Compound | Cyclopropyl-pyrrolidinone | Unknown (hypothetical) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.